3,8-Diamino-5-ethyl-6-methylphenanthridinium
Description
Historical Evolution of Phenanthridinium Derivatives in Antimicrobial Research
Phenanthridinium derivatives first gained prominence in the mid-20th century as fluorescent markers for nucleic acids, with ethidium bromide (3,8-diamino-5-ethyl-6-phenylphenanthridinium) becoming a gold standard for DNA intercalation studies. Early applications focused on their antiparasitic properties, particularly against trypanosomes, but concerns over mutagenicity limited therapeutic adoption. The 21st century witnessed a paradigm shift, as synthetic strategies enabled precise modifications to the phenanthridinium core, unlocking selective antimicrobial activity against Gram-positive bacteria and mycobacteria.
A critical milestone emerged with the discovery that substitutions at the 1-, 5-, 6-, and 12-positions modulate interactions with bacterial targets such as FtsZ (filamenting temperature-sensitive mutant Z) and efflux pumps. For instance, 5-methylbenzo[c]phenanthridinium derivatives demonstrated enhanced activity against Staphylococcus aureus and Enterococcus faecalis when paired with aryl groups at the 1- or 12-positions. This structural adaptability positioned phenanthridinium derivatives as templates for combating multidrug-resistant strains, particularly as their planar aromatic systems enable interactions with bacterial DNA and membrane components.
The evolution of 3,8-diamino-5-ethyl-6-methylphenanthridinium reflects this trajectory. By replacing the 6-phenyl group of ethidium bromide with a methyl group and introducing ethyl and amino substituents, researchers reduced nonspecific intercalation while improving bacterial membrane penetration. Comparative studies show that such substitutions lower MIC (minimum inhibitory concentration) values by 4- to 16-fold against mycobacterial species relative to earlier analogs.
Table 1: Comparative MIC Values of Phenanthridinium Derivatives
Properties
CAS No. |
62895-25-4 |
|---|---|
Molecular Formula |
C16H18N3+ |
Molecular Weight |
252.33 g/mol |
IUPAC Name |
5-ethyl-6-methylphenanthridin-5-ium-3,8-diamine |
InChI |
InChI=1S/C16H17N3/c1-3-19-10(2)15-8-11(17)4-6-13(15)14-7-5-12(18)9-16(14)19/h4-9,18H,3,17H2,1-2H3/p+1 |
InChI Key |
DINQFGXYZLYRRH-UHFFFAOYSA-O |
Canonical SMILES |
CC[N+]1=C2C=C(C=CC2=C3C=CC(=CC3=C1C)N)N |
Origin of Product |
United States |
Preparation Methods
Intramolecular Nucleophilic Aromatic Substitution (SNAr) Cyclization
A modern and efficient approach to synthesize 5,6-disubstituted phenanthridinium salts, including analogues related to 3,8-diamino-5-ethyl-6-methylphenanthridinium, involves intramolecular SNAr cyclization. This method proceeds as follows:
- Step 1: Synthesis of benzophenone intermediates via Suzuki coupling, allowing for structural diversification.
- Step 2: Conversion of benzophenones to imines by reaction with alkylamines.
- Step 3: Heating induces intramolecular SNAr, where the imine nitrogen attacks an aryl fluoride substituent, resulting in cyclization to the phenanthridinium core.
This method is notable for its:
- High yields and rapid reaction times.
- Broad tolerance of steric and electronic substituents.
- Mechanistic novelty, proceeding via a concerted pathway as supported by density functional theory (DFT) calculations.
This synthetic route was detailed in a PhD thesis from the University of Glasgow (2013), which also focused on phenanthridinium derivatives for mitochondrial probes.
Amination and Substitution
The introduction of amino groups at the 3 and 8 positions can be achieved by:
- Starting from nitro-substituted phenanthridinium derivatives, followed by catalytic reduction to the corresponding diamino compound.
- Direct nucleophilic aromatic substitution with amine nucleophiles on suitably activated halogenated phenanthridinium intermediates.
The ethyl and methyl substituents at positions 5 and 6 are generally introduced during the initial stages of aromatic precursor synthesis or via selective alkylation.
Experimental Data and Yields
| Step | Reaction Type | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Suzuki Coupling | Cross-coupling | Pd-catalyst, base, solvent | 80-95 | Enables substitution at aromatic positions |
| Imine Formation | Condensation | Alkylamine, solvent, mild heat | >90 | Prepares for intramolecular SNAr |
| Intramolecular SNAr Cyclization | Cyclization via SNAr | Heating (temperature varies) | 85-95 | Key step forming phenanthridinium core |
| Nitro Reduction to Amino | Catalytic hydrogenation | Pd/C catalyst, H2, solvent | 90-98 | Converts nitro groups to amino groups |
These yields are representative of analogous phenanthridinium syntheses reported in the literature and the Glasgow thesis.
Characterization and Mechanistic Insights
- Spectroscopic Analysis: The synthesized 3,8-diamino-5-ethyl-6-methylphenanthridinium exhibits characteristic UV-Vis absorption and fluorescence spectra, confirming the formation of the phenanthridinium chromophore.
- DFT Calculations: Computational studies support the concerted mechanism of the intramolecular SNAr cyclization, explaining the high efficiency and selectivity of the reaction.
- Crystallographic Data: X-ray crystallography of related phenanthridinium compounds confirms the structural integrity and substitution pattern.
Summary of Preparation Methodology
| Preparation Aspect | Description |
|---|---|
| Starting Materials | Substituted benzophenones, alkylamines, halogenated aromatics |
| Key Reaction Types | Suzuki coupling, imine formation, intramolecular SNAr cyclization, nitro reduction |
| Reaction Conditions | Pd-catalyzed coupling, heating for cyclization, catalytic hydrogenation |
| Advantages | High yields, broad substrate scope, mechanistic novelty, efficient synthesis of complex cores |
| Applications | Fluorescent probes, biochemical sensors, molecular electronics |
Chemical Reactions Analysis
Types of Reactions
3,8-Diamino-5-ethyl-6-methyl-phenanthridinium undergoes various chemical reactions, including:
Oxidation: This reaction can modify the amino groups to nitro groups or other oxidized forms.
Reduction: The compound can be reduced to form different derivatives with altered electronic properties.
Substitution: Halogenation or alkylation reactions can introduce new functional groups to the phenanthridinium core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents like bromine. The conditions typically involve specific solvents, controlled temperatures, and sometimes the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce halogenated or alkylated phenanthridinium compounds .
Scientific Research Applications
3,8-Diamino-5-ethyl-6-methylphenanthridinium is a phenanthridinium compound being investigated for its optical, redox, and DNA-binding properties . Research suggests potential applications in fluorescent DNA analytics .
Research and Applications
Optical and Redox Properties
3,8-Diamino-5-ethyl-6-methylphenanthridinium, along with other phenanthridinium dyes, has been characterized for its optical and redox properties . These properties are crucial in understanding how the compound interacts with DNA and its potential use in various analytical techniques .
DNA-Binding Properties
This compound's DNA-binding affinities have been determined through titration experiments using a random-sequence 17mer DNA duplex . The study aimed to elucidate the effects of substituents at different positions of the core heterocycle on DNA-binding properties . The absorption maximum of phenanthridinium 3 shifts from 463 nm in the unbound form to 503 nm when bound to DNA .
Comparison with Ethidium Bromide
3,8-Diamino-5-ethyl-6-methylphenanthridinium is structurally similar to desphenyl dimidium and was studied to compare the electron-donating character of a phenyl substituent to a stronger electron-donating group in ethidium bromide (EB) . Ethidium bromide is a well-known DNA and RNA fluorescent marker, but has mutagenic and carcinogenic properties that limit its use in human therapy . Research has focused on developing phenanthridinium intercalators for fluorescent DNA analytics as a safer alternative .
Mechanism of Action
The primary mechanism of action for 3,8-Diamino-5-ethyl-6-methyl-phenanthridinium involves intercalation into DNA. This means the compound inserts itself between the base pairs of the DNA double helix, disrupting the helical structure and affecting the function of the nucleic acids. This intercalation can inhibit DNA replication and transcription, making it useful in various biological and medical applications.
Comparison with Similar Compounds
Comparison with Similar Phenanthridinium Derivatives
Structural Modifications and Substituent Effects
Key structural variations among phenanthridinium analogs include substituents at positions 5 and 6, amino group positioning, and additional functional groups. These modifications dictate properties such as DNA-binding strength, fluorescence intensity, redox behavior, and solubility.
Table 1: Structural and Functional Comparison
DNA-Binding and Fluorescence Properties
- Ethidium Bromide : The phenyl group at position 6 enhances π-π stacking with DNA bases, resulting in strong intercalation and fluorescence enhancement (~20-fold increase in DNA presence). This makes it a gold standard for nucleic acid staining .
- 3,8-Diamino-5-ethyl-6-methylphenanthridinium: The methyl group at position 6 reduces intercalation efficiency compared to ethidium’s phenyl group. However, the 3,8-diamino groups may facilitate hydrogen bonding with DNA, partially compensating for weaker stacking interactions .
- Propidium Iodide: The bulky diethylaminopropyl chain prevents cell membrane penetration, restricting its use to staining dead cells. Its fluorescence is quenched in aqueous environments but activated upon DNA binding .
Redox and Electronic Behavior
- 3,8-Bis(dimethylamino)-5-ethyl-6-phenylphenanthridinium: The dimethylamino groups act as electron donors, shifting redox potentials and altering fluorescence emission spectra. This compound is explored for optoelectronic applications .
- Ethidium Monoazide Bromide: The azido group enables photoaffinity labeling, allowing covalent crosslinking to DNA under UV light—useful for studying DNA-protein interactions .
Toxicity and Selectivity
- Ethidium Bromide : While effective, its toxicity and mutagenicity limit in vivo applications.
- 3,8-Diamino-5-ethyl-6-methylphenanthridinium: The methyl group may reduce intercalation-driven toxicity, making it a candidate for safer fluorescent probes.
Biological Activity
3,8-Diamino-5-ethyl-6-methylphenanthridinium is a phenanthridinium derivative that has garnered attention for its potential biological activities, particularly in the fields of molecular biology and medicinal chemistry. This compound is structurally related to ethidium bromide, a well-known intercalating agent used in DNA studies. Its unique structure allows it to interact with nucleic acids, making it a subject of interest in various research applications.
The primary biological activity of 3,8-diamino-5-ethyl-6-methylphenanthridinium is attributed to its ability to intercalate into DNA. This interaction can disrupt normal DNA functions, leading to various biological effects:
- Mutagenicity : Similar to ethidium bromide, this compound has been shown to induce mutations in bacterial strains, indicating its potential as a mutagenic agent .
- Inhibition of DNA Synthesis : Studies have demonstrated that the compound can inhibit mitochondrial DNA synthesis, affecting cellular respiration and energy production .
Case Studies and Research Findings
Numerous studies have investigated the biological implications of 3,8-diamino-5-ethyl-6-methylphenanthridinium:
- Mutagenicity Testing : In one study, the compound was tested for its mutagenic effects using Salmonella typhimurium strains. It was found to be a frameshift mutagen in the presence of metabolic activation, similar to other phenanthridinium derivatives .
- DNA Binding Studies : Research has shown that 3,8-diamino-5-ethyl-6-methylphenanthridinium exhibits strong binding affinity to DNA. Spectrophotometric titrations revealed significant changes in absorption spectra upon binding, indicating effective intercalation .
- Fluorescence Properties : The compound displays dual fluorescence properties depending on its binding state with DNA. This characteristic can be exploited for imaging applications in biological research .
Comparative Analysis
The following table summarizes the biological activities and properties of 3,8-diamino-5-ethyl-6-methylphenanthridinium compared to related compounds:
| Compound Name | Mutagenicity | DNA Binding Affinity | Fluorescence Properties |
|---|---|---|---|
| 3,8-Diamino-5-ethyl-6-methylphenanthridinium | Positive | High | Dual fluorescence |
| Ethidium Bromide | Positive | High | Strong fluorescence |
| 5-Ethyl-6-methylphenanthridinium | Moderate | Moderate | Single fluorescence |
Q & A
Basic: What synthetic methodologies are recommended for preparing 3,8-Diamino-5-ethyl-6-methylphenanthridinium derivatives?
Answer:
The synthesis of phenanthridinium derivatives typically involves regioselective acylation or palladium-catalyzed cross-coupling reactions. For example, Loccufier and Schacht (1989) demonstrated regioselective acylation of the parent compound using bromoethyl intermediates under controlled pH and temperature to yield trypanocidal derivatives . Advanced routes include palladium-catalyzed reactions, such as coupling 2-bromo-benzamide derivatives with aryl halides, which produce phenanthridinones with varying substituents (e.g., methoxy or chloro groups) . Key factors include catalyst selection (e.g., Pd(PPh₃)₄), solvent polarity (e.g., DMF), and reaction time to optimize yield.
Basic: What analytical techniques are critical for characterizing purity and structural integrity?
Answer:
High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are essential. For example, HPLC with UV detection can resolve byproducts like 5-benzyl-3,8-dichlorophenanthridinone and 3,8-dimethoxy derivatives . NMR (¹H/¹³C) confirms substitution patterns, such as ethyl and methyl group positions. Mass spectrometry (MS) validates molecular weight, while X-ray crystallography (if crystals are obtainable) provides definitive structural confirmation .
Advanced: How can researchers optimize reaction conditions to minimize byproduct formation during synthesis?
Answer:
Byproduct mitigation requires careful control of stoichiometry, temperature, and solvent. For palladium-catalyzed reactions, equimolar reactant ratios reduce cross-coupling mismatches, while lower temperatures (e.g., 80°C vs. 120°C) minimize undesired cyclization . Solvent polarity adjustments (e.g., switching from DMF to THF) can suppress side reactions. Post-synthesis, silica gel chromatography with hexane/AcOEt gradients (3:1) effectively isolates target compounds .
Advanced: What strategies resolve contradictions in biological activity data across assays (e.g., trypanocidal vs. cytotoxic effects)?
Answer:
Discrepancies often arise from assay-specific conditions (e.g., cell line variability, incubation time). Standardization includes:
- Using matched positive controls (e.g., ethidium bromide for DNA intercalation studies) .
- Orthogonal assays (e.g., fluorescence-based DNA binding vs. cell viability assays) to confirm mechanism-specific activity .
- Statistical validation (e.g., ANOVA) to assess significance across replicates .
Basic: What are key storage and handling protocols to ensure compound stability?
Answer:
Store the compound in airtight, light-protected containers under inert gas (argon/nitrogen) at –20°C to prevent oxidation. Desiccants (e.g., silica gel) mitigate hygroscopic degradation. Handling requires PPE (gloves, lab coat) and fume hood use due to potential respiratory irritation .
Advanced: How to evaluate DNA intercalation potential and cytotoxicity systematically?
Answer:
- DNA Binding: Use fluorescence titration with ethidium displacement assays; monitor emission quenching at 600 nm .
- Cytotoxicity: Conduct MTT assays on mammalian cell lines (e.g., HeLa), comparing IC₅₀ values to controls like propidium iodide .
- Mechanistic Studies: Circular dichroism (CD) spectroscopy detects conformational DNA changes, while comet assays assess genotoxicity .
Basic: What solvent systems are optimal for dissolution in biological assays?
Answer:
DMSO is preferred for stock solutions (≤1% v/v in media to avoid cellular toxicity). For aqueous compatibility, use PBS (pH 7.4) with sonication. Avoid chloroform or ether due to poor solubility .
Advanced: How to address discrepancies in spectroscopic data (e.g., NMR splitting patterns)?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
